![molecular formula C16H17N5O4 B6535024 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 1171356-25-4](/img/structure/B6535024.png)
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazoles provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
Their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .Scientific Research Applications
Catalytic Activity
Pyrazole-based ligands, such as the one , have been used to evaluate their catalytic properties in the oxidation reaction of catechol to o-quinone . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . These ligands provide one pyrazole sp 2 -nitrogen, one pyridine sp 2 -nitrogen, and one amine sp 3 -nitrogen, which were capable of coordinating to the metal .
Biological Transformation Agent
Ligand complexes have been used as a biological transformation agent . They play a crucial role in modern chemistry due to their wide range of applications .
Biological Active Agent
These compounds have also been used as biological active agents . They can interact with biological systems and induce certain biological responses .
Sensor for Cancer
Ligand complexes have been used as sensors for cancer . They can bind to cancer cells and help in their detection .
Anticancer Agent
These compounds have also been used as anticancer agents . They can inhibit the growth of cancer cells and have potential therapeutic applications .
Catalyst for Hydrolysis Reactions and Oxidation
Ligand complexes have been used as catalysts for hydrolysis reactions and oxidation . They can speed up these reactions and make them more efficient .
Medicine
These compounds have been used in medicine . They can interact with biological systems and have therapeutic effects .
Antibiotic Agent
Ligand complexes have also been used as antibiotic agents . They can inhibit the growth of bacteria and have potential applications in treating bacterial infections .
Mechanism of Action
Target of Action
The primary targets of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site. In this case, the active site is the LmPTR1 pocket . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy . This interaction leads to changes in the target that result in the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound’s interaction with its targets disrupts the normal functioning of the leishmania aethiopica and plasmodium berghei organisms . This disruption leads to the death of these organisms, thereby treating the diseases they cause.
Result of Action
The result of the compound’s action is the inhibition of the Leishmania aethiopica and Plasmodium berghei organisms . Specifically, the compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This leads to a reduction in the symptoms of leishmaniasis and malaria.
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-9-8-11(21(2)20-9)15-18-19-16(25-15)17-14(22)10-6-5-7-12(23-3)13(10)24-4/h5-8H,1-4H3,(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKLWFAPYVCDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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